2-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
2-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H15N3O2S2 and its molecular weight is 345.44. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
A series of benzamide derivatives, closely related to the compound of interest, were synthesized and evaluated for their anticancer activity against various cancer cell lines. These studies highlight the potential of such compounds in developing new anticancer therapies. The derivatives exhibited moderate to excellent anticancer activities, with some showing higher efficacy than the reference drug, etoposide, against breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021).
Structural Characterization
Research on structurally similar compounds includes detailed analysis of crystal structures and interactions. For example, the crystal structure of a related benzamide compound was established, revealing stabilizing N–H···S, C–H···O, and N–H···O hydrogen bonds and π···π interactions, which could inform the design of new compounds with desired properties (Sharma et al., 2016).
Antimicrobial Activities
Novel benzimidazole–oxadiazole hybrid molecules, bearing resemblance to the chemical structure , have shown promising antimicrobial properties. These findings support the exploration of similar compounds for their potential as new antimicrobial agents. Compounds in this category displayed potent anti-tubercular activity, and their non-toxic nature at higher concentrations suggests a favorable therapeutic profile (Shruthi et al., 2016).
Corrosion Inhibition
Research into oxadiazole derivatives has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. Such studies could lead to applications in protecting industrial materials and infrastructure. The evaluated compounds showed significant corrosion inhibition efficiency, highlighting the potential for similar compounds in industrial applications (Ammal et al., 2018).
Electrochemical and Electrochromic Properties
The introduction of different acceptor groups and copolymerization has been studied to modify the electrochemical and electrochromic properties of polymers derived from carbazole and thiophene analogs. Such research indicates the potential of similar compounds in the development of new materials for electronic and photonic applications. Novel monomers showed good electrochemical activity and interesting changes in optical properties, suggesting a path for developing advanced materials for electronics and solar energy conversion (Hu et al., 2013).
Properties
IUPAC Name |
2-ethylsulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-2-22-13-8-4-3-7-12(13)15(20)17-16-19-18-14(21-16)10-11-6-5-9-23-11/h3-9H,2,10H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOUHEWCRZOGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.